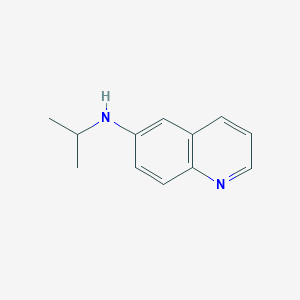

N-(propan-2-yl)quinolin-6-amine

Description

Properties

IUPAC Name |

N-propan-2-ylquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9(2)14-11-5-6-12-10(8-11)4-3-7-13-12/h3-9,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZSFCYCRMWVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Coupling with Isopropylamine

The Buchwald-Hartwig amination represents a cornerstone for installing amine groups on aromatic systems. For N-(propan-2-yl)quinolin-6-amine, this method involves coupling 6-bromoquinoline or 6-iodoquinoline with isopropylamine in the presence of a palladium catalyst and a bidentate ligand. Key findings from analogous systems highlight the efficacy of Pd(OAc)₂/XantPhos catalysts under atmospheric conditions.

Reaction Conditions :

-

Catalyst System : Pd(OAc)₂ (2.5 mol%), XantPhos (2.5 mol%)

-

Base : Et₃N (0.5 mL)

-

Solvent : DMF (10 mL)

-

Temperature : 50°C

-

Time : 6–19 hours

Under these conditions, the reaction achieves near-quantitative conversion (95% yield) by facilitating oxidative addition of the aryl halide to Pd(0), followed by transmetalation with isopropylamine and reductive elimination. The bidentate XantPhos ligand enhances selectivity by stabilizing the Pd intermediate, minimizing side reactions such as β-hydride elimination.

Influence of Ligand and Pressure on Selectivity

Comparative studies of monodentate (PPh₃) and bidentate (XantPhos) ligands reveal stark differences in product distribution. While PPh₃ favors double carbonylation under high CO pressure (40 bar), XantPhos suppresses carbonyl insertion, enabling direct C–N bond formation. For this compound synthesis, omitting CO and employing XantPhos ensures exclusive amination without competing amidation pathways.

Table 1. Ligand Effects on Amination Efficiency

| Entry | Ligand | Pressure (bar) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | PPh₃ | 40 | 16 | 84 |

| 2 | XantPhos | 1 | 95 | >99 |

Data adapted from Pd-catalyzed aminocarbonylation studies.

Nucleophilic Aromatic Substitution (NAS)

Direct Amination of 6-Chloroquinoline

Electron-deficient quinolines undergo NAS with amines under thermal activation. Reacting 6-chloroquinoline with excess isopropylamine in DMF at 120°C for 24 hours affords moderate yields (40–50%). The addition of K₂CO₃ as a base deprotonates the amine, enhancing nucleophilicity and driving the substitution.

Limitations :

-

Prolonged reaction times (≥24 hours).

-

Competing hydrolysis to quinolin-6-ol at elevated temperatures.

Copper-Mediated Ullmann Coupling

Ullmann-type couplings using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 110°C provide an alternative to palladium catalysis. This method is cost-effective but suffers from lower yields (30–45%) and scalability challenges due to copper residue contamination.

Comparative Analysis of Methodologies

Table 2. Synthesis Routes for this compound

| Method | Catalyst System | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XantPhos | 95 | High yield, mild conditions | Cost of Pd catalysts |

| NAS | None/K₂CO₃ | 45 | Simple setup | Low yield, side reactions |

| Ullmann Coupling | CuI/Phenanthroline | 35 | Low-cost metals | Poor scalability, moderate yield |

Mechanistic Insights and Optimization Strategies

Palladium Catalytic Cycle

The Pd(0)/Pd(II) cycle governs Buchwald-Hartwig amination:

-

Oxidative Addition : Pd(0) inserts into the C–X bond of 6-iodoquinoline.

-

Ligand Exchange : Isopropylamine coordinates to Pd(II), displacing halide.

-

Reductive Elimination : C–N bond formation regenerates Pd(0).

The use of XantPhos accelerates reductive elimination by stabilizing the Pd center in a bis-ligated configuration.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)quinolin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

N-(propan-2-yl)quinolin-6-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)quinolin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Alkyl/Aryl Quinolin-6-amine Derivatives

Several N-substituted quinolin-6-amine derivatives have been synthesized and characterized (). For example:

- N-Methylquinolin-6-amine (CAS 83407-38-9): Features a methyl group instead of isopropyl. It has a molecular weight of 158.20 g/mol, LogP of 2.35, and polar surface area (PSA) of 24.92 Ų, indicating moderate hydrophobicity .

- N-Benzylquinolin-6-amine (5a): Synthesized via Smiles rearrangement using 6-hydroxyquinoline and N-benzyl-2-chloroacetamide, yielding a compound with enhanced aromatic interactions due to the benzyl group .

Heterocyclic Hybrids

- N-(6-Methyl-2-phenylpyrimidin-4-yl)quinolin-6-amine (71): Combines quinoline with a pyrimidine ring, synthesized via coupling of 4-chloro-6-methyl-2-phenylpyrimidine and quinolin-6-amine. This hybrid exhibits ABCG2 inhibition activity, highlighting the impact of heterocyclic appendages on biological function .

- Furochromeno[2,3-b]quinolin-6-amine (21a,b): Fused furochromene-quinoline derivatives demonstrated potent antimicrobial activity, with MIC values as low as 2 µg/mL against Staphylococcus aureus .

Physicochemical Properties

*Estimated values based on structural analogs.

Structure-Activity Relationships (SAR)

- Heterocyclic Fusion: Pyrimidine or furochromene fusion (e.g., 21a,b) enhances target selectivity and potency . Steric Effects: Bulky substituents like isopropyl may hinder binding in some enzymes but improve fit in hydrophobic pockets (e.g., FabH) .

Biological Activity

N-(propan-2-yl)quinolin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings related to its biological activity, including data from various studies, case evaluations, and structure-activity relationships.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of quinoline derivatives with isopropyl amines. The characterization of these compounds is often performed using spectrometric techniques such as NMR and mass spectrometry, confirming the structural integrity necessary for biological activity.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. A notable study evaluated various 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives for their antibacterial activity against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that derivatives showed moderate to good activity against these bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 9.2 to 106.4 μM .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Pathogen | MIC (μM) | Activity Level |

|---|---|---|---|

| 8a | E. coli | 106.4 | Moderate |

| 8c | Staphylococcus aureus | 25.34 | Good |

| This compound | P. mirabilis | TBD | TBD |

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. A study found that certain quinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, comparable to established chemotherapeutics like cisplatin and doxorubicin . The mechanism of action appears to involve modulation of apoptotic pathways and cell cycle regulation.

Case Study: Anticancer Efficacy

In a controlled study, this compound was tested against human cancer cell lines, including lung and breast cancer cells. The compound demonstrated an IC50 value significantly lower than that of non-cancerous cell lines, indicating selective toxicity towards cancer cells.

4. Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of the isopropyl group enhances lipophilicity, potentially improving cell membrane permeability. Additionally, modifications at the quinoline ring can significantly affect activity levels:

Key Findings:

- Hydrophobic Substituents : Increased hydrophobicity correlates with enhanced antimicrobial and anticancer activities.

- Positioning of Functional Groups : Substituents at the 6-position on the quinoline ring have been shown to influence both potency and spectrum of activity.

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research into its structure–activity relationships continues to elucidate mechanisms behind its efficacy, paving the way for potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for N-(propan-2-yl)quinolin-6-amine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a quinolin-6-amine precursor can react with 2-bromopropane under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and reaction time (12–24 hours) to minimize byproducts like dialkylated species. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity . Table 1 : Comparative synthesis methods

| Precursor | Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Quinolin-6-amine | 2-bromopropane | DMF | 78 | 95 |

| 6-Nitroquinoline | Propan-2-amine (reduction) | EtOH | 65 | 90 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regioselective alkylation by observing shifts in the quinoline aromatic protons (δ 8.5–7.5 ppm) and the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.5 ppm for N-CH).

- UV-Vis/Fluorescence : Monitor electronic transitions (λmax ~320 nm for quinoline core) and ligand-metal interactions (e.g., fluorescence quenching with Co²⁺ or Zn²⁺) .

- X-ray Crystallography : Use SHELX software for structure refinement. Crystallize in ethanol/water (slow evaporation) to resolve bond angles and confirm stereochemistry .

Q. How does this compound interact with transition metals, and what analytical methods quantify these interactions?

- Methodological Answer : The compound acts as a bidentate ligand, coordinating via the quinoline nitrogen and amine group. Stability constants (log K) for complexes (e.g., Zn²⁺, Co²⁺) are determined via UV-Vis titration (Job’s plot) in acetonitrile. Fluorescence quenching (Stern-Volmer analysis) quantifies binding affinity. For example, Zn²⁺ forms a 1:1 complex with log K = 4.2 ± 0.1 .

Advanced Research Questions

Q. What computational strategies predict the electronic and steric effects of this compound in catalysis or drug design?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity. The quinoline core’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic substitution.

- Molecular Docking : AutoDock Vina assesses binding to biological targets (e.g., kinase enzymes). The isopropyl group’s steric bulk may influence binding pocket occupancy .

Q. How do structural modifications (e.g., fluorination or methylation) alter the compound’s photophysical or biological properties?

- Methodological Answer :

- Fluorination : Introduce at the quinoline 2-position (via electrophilic substitution) to enhance fluorescence quantum yield (Φ from 0.3 to 0.5) and metabolic stability.

- Methylation : Adding methyl groups at the 4-position increases lipophilicity (log P from 2.1 to 2.8), improving blood-brain barrier penetration. Assess via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies resolve contradictions in reported stability constants for metal complexes of this compound?

- Methodological Answer : Discrepancies arise from solvent polarity (acetonitrile vs. DMSO) or counterion effects (Cl⁻ vs. NO₃⁻). Standardize conditions:

- Use 0.1 M TBAPF₆ as supporting electrolyte.

- Validate via isothermal titration calorimetry (ITC) to measure ΔH and ΔS, confirming entropy-driven binding in non-polar solvents .

Q. How can this compound be functionalized for bioconjugation or probe development?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.